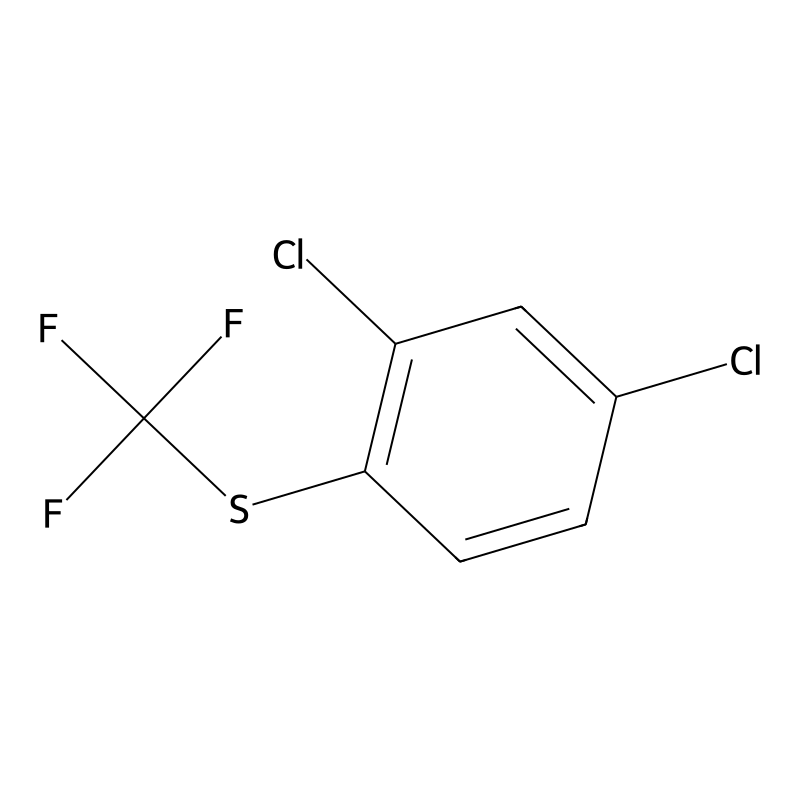

2,4-Dichloro(trifluoromethylthio)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,4-Dichloro(trifluoromethylthio)benzene is an aromatic compound characterized by the presence of two chlorine atoms and a trifluoromethylthio group attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 215.00 g/mol. The compound is notable for its unique structural features, which include a trifluoromethyl group that enhances its reactivity and potential applications in various chemical processes .

The chemical behavior of 2,4-Dichloro(trifluoromethylthio)benzene can be understood through several types of reactions:

- Substitution Reactions: The compound can undergo electrophilic aromatic substitution, where the chlorine atoms can be replaced by other groups under appropriate conditions, typically in the presence of a catalyst such as aluminum chloride or iron .

- Oxidation and Reduction: The sulfur atom in the trifluoromethylthio group can participate in oxidation and reduction reactions, altering its oxidation state and leading to the formation of various sulfur-containing products.

- Coupling Reactions: This compound can also engage in coupling reactions, which are important for synthesizing larger organic molecules.

Synthesis of 2,4-Dichloro(trifluoromethylthio)benzene can be achieved through several methods:

- Halogenation of Benzene Derivatives: The compound can be synthesized by the halogenation of benzene derivatives that already contain a trifluoromethyl group. This reaction typically requires the use of chlorine gas in the presence of a catalyst under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

- Direct Synthesis from Precursors: Another method involves starting from precursors like 2,4-dichlorobenzene and introducing the trifluoromethylthio group using specific reagents that facilitate this transformation.

2,4-Dichloro(trifluoromethylthio)benzene has potential applications in various fields:

- Agricultural Chemicals: Due to its structural characteristics, it may be utilized in the synthesis of agrochemicals or pesticides.

- Pharmaceuticals: The compound could serve as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways influenced by halogenated compounds.

- Material Science: Its unique properties may be leveraged in developing new materials with specific thermal or chemical resistance characteristics .

Several compounds share structural similarities with 2,4-Dichloro(trifluoromethylthio)benzene. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 1,2-Dichloro-3-(trifluoromethyl)benzene | 54773-19-2 | 0.91 | Different positioning of chlorine and trifluoromethyl groups |

| 1,3-Dichloro-5-(trifluoromethyl)benzene | 54773-20-5 | 0.89 | Variation in chlorine atom positions |

| 2-Chloro-5-fluorobenzotrifluoride | 89634-75-3 | 0.88 | Contains fluorine instead of chlorine |

| 3,5-Bis(trifluoromethyl)chlorobenzene | 328-72-3 | 0.86 | Multiple trifluoromethyl groups |

| 1-Chloro-4-(difluoromethyl)benzene | 43141-66-8 | 0.86 | Contains difluoromethyl instead of trifluoromethyl |

These compounds exhibit variations in their halogenation patterns and functional groups, which can significantly influence their reactivity and applications compared to 2,4-Dichloro(trifluoromethylthio)benzene .